Dimethyl lithospermate B

Description

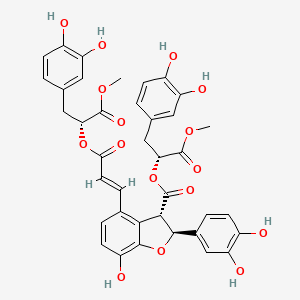

Structure

2D Structure

Properties

Molecular Formula |

C38H34O16 |

|---|---|

Molecular Weight |

746.7 g/mol |

IUPAC Name |

[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |

InChI Key |

DHYLGBJCEGEBGQ-QHIXFNMVSA-N |

SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |

Synonyms |

dimethyl lithospermate B |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl Lithospermate B: Origin, Natural Sources, and Technical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB) is a naturally occurring phenolic acid derivative found in the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. While present as a minor constituent, dmLSB has garnered significant scientific interest for its potent biological activities, particularly its effects on cardiac ion channels. This technical guide provides a comprehensive overview of the origin, natural sources, and key technical aspects of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of its biosynthetic origin and proposed mechanism of action.

Origin and Natural Sources

This compound is a derivative of lithospermic acid B, a major water-soluble bioactive compound found in the roots of Salvia miltiorrhiza Bunge (Danshen).[1] This perennial plant, belonging to the Lamiaceae family, is native to China and Japan and is a staple in traditional Chinese medicine, primarily used for cardiovascular and cerebrovascular conditions.[2] While lithospermic acid B and its magnesium salt (magnesium lithospermate B) are abundant in Danshen, this compound is present in much lower concentrations.[3]

The primary natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza. The plant's chemical composition, including the concentration of phenolic acids, can be influenced by factors such as geographical location, cultivation practices, and harvesting time.

Quantitative Data

Precise quantitative data for this compound across different Salvia species or within various tissues of S. miltiorrhiza is not extensively documented in the available literature, likely due to its status as a minor component. However, analysis of Danshen extracts has confirmed its presence. The concentration of its precursor, lithospermic acid B, is significantly higher and often used as a quality marker for Danshen preparations.

| Compound | Plant Source | Plant Part | Concentration Range | Method of Analysis | Reference |

| Lithospermic Acid B | Salvia miltiorrhiza | Root and Rhizome | Varies significantly | HPLC-DAD, LC-MS | [4] |

| This compound | Salvia miltiorrhiza | Root and Rhizome | Minor constituent | HPLC-MS/MS |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established pathways for phenolic acid production in Salvia miltiorrhiza. These pathways are the phenylpropanoid pathway and the tyrosine-derived pathway.[5]

The formation of lithospermic acid B, the precursor to this compound, involves the condensation of derivatives from both pathways. The final step in the formation of this compound is believed to be the enzymatic methylation of the two carboxylic acid groups of lithospermic acid B. The specific enzyme responsible for this transformation in S. miltiorrhiza is likely a caffeic acid O-methyltransferase (COMT) or a similar methyltransferase that acts on phenolic acids.[4][6]

Experimental Protocols

Extraction and Isolation of Phenolic Acids from Salvia miltiorrhiza

The following is a generalized protocol for the extraction and fractionation of phenolic acids from Danshen, which can be adapted for the targeted isolation of this compound. Activity-guided fractionation is recommended to isolate this minor, yet biologically active, compound.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Methanol (HPLC grade)

-

Ethanol (70%)

-

Ethyl acetate

-

Water (deionized)

-

Rotary evaporator

-

Chromatography column (e.g., Sephadex LH-20, Polyamide)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

Macerate the powdered S. miltiorrhiza root (1 kg) with 70% ethanol (10 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with ethyl acetate.

-

Separate the aqueous and ethyl acetate layers. The phenolic acids, including lithospermic acid B and its derivatives, will primarily be in the aqueous fraction.

-

Concentrate the aqueous fraction under reduced pressure.

-

-

Column Chromatography:

-

Subject the concentrated aqueous fraction to column chromatography on a polyamide or Sephadex LH-20 column.

-

Elute with a gradient of methanol in water (e.g., 10% to 100% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

-

-

Purification by Preparative HPLC:

-

Pool the fractions containing the compounds of interest.

-

Further purify the target fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).

-

Collect the peak corresponding to this compound based on retention time and subsequent analysis.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent agonist of the cardiac voltage-gated sodium channel, Nav1.5. Its primary mechanism of action involves slowing the inactivation of the sodium current (INa) without inducing a persistent late current. This leads to an increased inward sodium current during the early phases of the cardiac action potential, which can be beneficial in certain cardiac arrhythmia syndromes like Brugada syndrome.[7]

The Nav1.5 channel is a large transmembrane protein with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The inactivation gate, which is crucial for the proper functioning of the channel, is formed by the intracellular loop between domains III and IV. It is hypothesized that this compound interacts with the channel in a way that impedes the movement of this inactivation gate.

Conclusion

This compound, a minor but potent bioactive compound from Salvia miltiorrhiza, represents a promising lead for the development of novel therapeutics, particularly for cardiovascular diseases. Its unique mechanism of action as a sodium channel agonist warrants further investigation. This technical guide provides a foundational understanding of its origin, natural sources, and key technical aspects to aid researchers in their future studies of this intriguing natural product. Further research is needed to fully elucidate its biosynthetic pathway, quantify its presence in various natural sources, and detail its molecular interactions with its biological targets.

References

- 1. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvia miltiorrhiza in thorax and abdomainal organ fibrosis: A review of its pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway engineering for phenolic acid accumulations in Salvia miltiorrhiza by combinational genetic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative RNA-Sequence Transcriptome Analysis of Phenolic Acid Metabolism in Salvia miltiorrhiza, a Traditional Chinese Medicine Model Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation of Dimethyl Lithospermate B from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the isolation of Dimethyl lithospermate B (dmLSB), a minor but biologically active component from the roots of Salvia miltiorrhiza (Danshen). This document outlines the comprehensive extraction and purification protocol, presents quantitative data in a structured format, and visualizes the experimental workflow and a relevant biological pathway.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese herb recognized for its therapeutic effects on cardiovascular diseases.[1] While Lithospermate B (LSB) is a major active constituent, its dimethyl ester form, this compound (dmLSB), has been identified as a potent Na+ channel agonist, demonstrating significant effects on cardiac action potential duration.[2][3] Specifically, dmLSB slows the inactivation of the Na+ current (INa) without inducing a persistent late current, an action that has shown antiarrhythmic potential in the context of Brugada syndrome.[4][5][6][7] This guide focuses on the detailed laboratory-scale protocol for isolating dmLSB from the crude extract of Salvia miltiorrhiza roots.

Experimental Protocols

The following protocol for the isolation of dmLSB is based on established methodologies described in the scientific literature.[4]

Extraction

-

Soaking: Begin by soaking 6 kg of dried Salvia miltiorrhiza roots in methanol (MeOH) at room temperature for 7 days.

-

Filtration and Concentration: After the soaking period, filter the mixture. Concentrate the resulting extract under reduced pressure to yield a dark, syrupy MeOH extract. From 6 kg of dried roots, approximately 470 g of crude extract is obtained.

-

Solvent Partitioning: Suspend the crude MeOH extract in water (H₂O) and perform sequential partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). This fractionation separates compounds based on their polarity.

Purification

-

Column Chromatography (Octadecyl Silica Gel): Subject half of the ethyl acetate fraction (26 g) to column chromatography using an octadecyl silica gel column (6.0 cm diameter x 60 cm height). This step further separates the components within the EtOAc fraction.

-

Further Purification (Sephadex LH-20 Column Chromatography): The second fraction obtained from the previous step, which shows the highest potency, is further purified using Sephadex LH-20 column chromatography. The mobile phase for this step is a 20% Methanol in Dichloromethane (CH₂Cl₂) solution. This final purification step yields pure dmLSB and LSB.

Data Presentation

The quantitative data from the isolation process is summarized in the tables below for clear comparison.

Table 1: Extraction and Partitioning Yields

| Parameter | Value |

| Starting Material (Dried S. miltiorrhiza Roots) | 6 kg |

| Crude Methanol Extract | 470 g |

| n-hexane Fraction | 69 g |

| Ethyl Acetate Fraction | 52 g |

| n-butanol Fraction | 69 g |

Table 2: Final Purification Yields from Half of the Ethyl Acetate Fraction

| Compound | Yield |

| This compound (dmLSB) | 110 mg |

| Lithospermate B (LSB) | 2.4 g |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound from Salvia miltiorrhiza.

Caption: Workflow for the isolation of this compound.

Proposed Mechanism of Action

This compound has been shown to act as a sodium channel agonist. The diagram below illustrates its proposed effect on the cardiac sodium channel (Nav1.5).

References

- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Related Videos - this compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]

Unveiling the Molecular Interactions of Dimethyl Lithospermate B with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical determinants of cellular excitability, playing a fundamental role in the generation and propagation of action potentials in neurons and muscle cells. Their dysfunction is implicated in a variety of pathophysiological conditions, making them a key target for therapeutic intervention. Dimethyl lithospermate B (DMLB), a derivative of a natural compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a novel modulator of sodium channel activity. This technical guide provides an in-depth analysis of the mechanism of action of DMLB on sodium channels, based on available scientific literature. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its electrophysiological effects, experimental methodologies, and a summary of quantitative data.

Core Mechanism of Action: A Sodium Channel Agonist Profile

This compound acts as a potent agonist of voltage-gated sodium channels, specifically targeting the channels present in cardiac myocytes.[1][2] Its primary mechanism involves the modulation of the channel's inactivation kinetics. Unlike typical sodium channel blockers that inhibit ion conduction, DMLB slows the inactivation process, leading to a prolonged influx of sodium ions during depolarization.[1][2] This action results in a significant increase in the action potential duration (APD) without inducing early after-depolarizations (EADs), which are often associated with proarrhythmic effects of other sodium channel agonists.[1][2]

The effect of DMLB is highly specific to sodium channels, with no noticeable impact on potassium (K+) or calcium (Ca2+) currents at effective concentrations.[1][2] This selectivity underscores its potential as a targeted therapeutic agent.

Impact on Inactivation and Activation

The hallmark of DMLB's action is the slowing of the fast inactivation of the sodium current (INa). It achieves this by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late sodium current.[1][2] This modulation is dose-dependent.[1][2]

While DMLB significantly alters inactivation kinetics, it does not affect the voltage dependence of steady-state inactivation.[1][2] However, it does cause a slight depolarizing shift of approximately 5 mV in the voltage dependence of activation.[1][2]

The precise binding site of DMLB on the sodium channel has not yet been elucidated. Further research, potentially involving site-directed mutagenesis and computational modeling, is required to identify the specific residues or domains with which DMLB interacts to exert its modulatory effects.

Currently, the known effects of this compound on sodium channels are limited to studies on rat ventricular myocytes. Research on its impact on other sodium channel subtypes, such as those predominantly expressed in the central and peripheral nervous systems (e.g., Nav1.1, Nav1.7), is lacking in the current scientific literature.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the electrophysiological effects of this compound on sodium channels in rat ventricular myocytes.

| Parameter | Value | Cell Type | Reference |

| EC50 (for increasing the slow component of INa) | 20 µM | Rat Ventricular Myocytes | [1][2] |

| Action Potential Duration (APD90) | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM DMLB) | Rat Ventricular Myocytes | [1][2] |

| Voltage Dependence of Activation | ~5 mV shift in the depolarizing direction | Rat Ventricular Myocytes | [1][2] |

| Voltage Dependence of Inactivation | No significant effect | Rat Ventricular Myocytes | [1][2] |

| Effect on K+ and Ca2+ currents | No noticeable effect | Rat Ventricular Myocytes | [1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of DMLB on sodium channels.

Isolation of Adult Rat Ventricular Myocytes

A high yield of viable, calcium-tolerant myocytes is crucial for electrophysiological studies. The standard method involves enzymatic digestion using a Langendorff perfusion system.[3][4][5]

Materials:

-

Adult Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit (KH) buffer

-

Collagenase Type II

-

Protease (e.g., Trypsin)

-

Langendorff apparatus

Procedure:

-

The rat is heparinized and anesthetized.

-

The heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.

-

The heart is retrogradely perfused with calcium-free KH buffer to wash out the blood.

-

Enzymatic digestion is initiated by perfusing the heart with a buffer containing a mixture of collagenase and protease. The duration of digestion is a critical step and needs to be optimized.[3]

-

Following digestion, the ventricles are minced and gently agitated to dissociate individual myocytes.

-

The cell suspension is filtered and washed to remove undigested tissue and enzymes.

-

Calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, quiescent, rod-shaped myocytes.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cells.[6][7][8]

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: To isolate sodium currents, potassium currents are blocked. A typical internal solution contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.

Procedure:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.

-

A glass micropipette with a tip resistance of 2-4 MΩ, filled with the internal solution, is brought into contact with the cell membrane.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV to ensure the availability of sodium channels.

-

Voltage-clamp protocols are applied to elicit and measure sodium currents. To study the voltage-dependence of activation, depolarizing pulses of varying amplitudes are applied. For steady-state inactivation, a series of pre-pulses of different voltages are applied before a test pulse.

-

This compound is applied to the bath via the superfusion system at desired concentrations to record its effects on the sodium current.

Visualizations

Signaling Pathway of DMLB on the Sodium Channel

Caption: Proposed mechanism of this compound on the voltage-gated sodium channel.

Experimental Workflow for Assessing DMLB's Effect

Caption: Experimental workflow for studying the effects of DMLB on sodium channels.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 8. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophysiological Effects of Dimethyl Lithospermate B on Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl lithospermate B (DMLB), a derivative of a compound isolated from the traditional Asian medicine Danshen (Salvia miltiorrhiza), has demonstrated significant and selective electrophysiological effects on cardiomyocytes. Extensive research, primarily utilizing the patch-clamp technique on isolated ventricular myocytes, has identified DMLB as a novel sodium channel agonist. Its primary mechanism of action involves the modulation of the fast sodium current (INa), leading to a pronounced prolongation of the action potential duration (APD) without inducing arrhythmogenic afterdepolarizations. This technical guide provides a comprehensive overview of the electrophysiological effects of DMLB, detailing its impact on ion channels, action potential characteristics, and the underlying experimental protocols.

Core Electrophysiological Effects

This compound selectively targets voltage-gated sodium channels in cardiomyocytes, altering their gating kinetics. The primary electrophysiological consequences of this interaction are a significant prolongation of the action potential duration and a modification of the sodium current.

Impact on Cardiac Action Potential

Application of DMLB to isolated rat ventricular myocytes results in a dose-dependent increase in the action potential duration.[1][2] A key finding is that at a concentration of 20 µM, DMLB increased the APD90 (the time taken for 90% repolarization) from a baseline of 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[1][2] Despite this substantial prolongation, the studies reported no observations of early afterdepolarizations (EADs), which are often associated with proarrhythmic risk.[1][2]

Effects on Ion Channels

The electrophysiological effects of DMLB are highly specific to the fast sodium current (INa).[1][2] Detailed voltage-clamp studies have revealed that DMLB has no discernible effects on potassium (K+) or calcium (Ca2+) currents in cardiomyocytes.[1][2]

The primary mechanism by which DMLB affects the sodium channel is by slowing its inactivation kinetics.[1][2] This is achieved by increasing the proportion of the slowly inactivating component of the sodium current without inducing a persistent late sodium current.[1][2] The dose-dependent increase in the relative amplitude of this slow component has an EC50 of 20 µM.[1]

Furthermore, DMLB was found to shift the voltage dependence of activation for the sodium channel by 5 mV in the depolarizing direction.[1][2] However, it did not affect the voltage dependence of inactivation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies on DMLB.

| Parameter | Condition | Value | Species/Cell Type | Reference |

| Action Potential Duration (APD90) | Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |

| 20 µM DMLB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] | |

| Sodium Current (INa) | ||||

| Slow Component Amplitude | EC50 | 20 µM | Rat Ventricular Myocytes | [1][2] |

| Voltage Dependence of Activation | Shift | +5 mV (depolarizing) | Rat Ventricular Myocytes | [1][2] |

| Voltage Dependence of Inactivation | Shift | No significant change | Rat Ventricular Myocytes | [1][2] |

| Potassium Currents (IK) | Effect | No noticeable effect | Rat Ventricular Myocytes | [1][2] |

| Calcium Currents (ICa) | Effect | No noticeable effect | Rat Ventricular Myocytes | [1][2] |

Experimental Protocols

The primary experimental technique used to elucidate the electrophysiological effects of DMLB on cardiomyocytes is the patch-clamp technique .[1][2]

Cell Preparation

-

Isolation of Ventricular Myocytes: Single ventricular myocytes are enzymatically isolated from adult rat hearts. This typically involves coronary perfusion with a collagenase-containing solution to digest the extracellular matrix.

-

Cell Culture: The isolated myocytes are then maintained in a suitable culture medium for a short period before electrophysiological recording.

Electrophysiological Recording

-

Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is employed to record both action potentials (in current-clamp mode) and ionic currents (in voltage-clamp mode).

-

Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate specific ionic currents. For example, when recording sodium currents, potassium and calcium channel blockers are included in the solutions to eliminate their contributions.

-

Data Acquisition and Analysis: Action potentials and ionic currents are recorded using a patch-clamp amplifier and digitized for analysis. Specific voltage protocols are applied to the cell membrane to study the voltage- and time-dependence of the ionic currents.

Visualizations

Signaling and aVF Effect Pathway

Caption: Mechanism of DMLB action on cardiomyocytes.

Experimental Workflow

Caption: Workflow for electrophysiological studies of DMLB.

Potential Therapeutic Implications

The selective action of DMLB as a sodium channel agonist that prolongs the action potential duration without inducing EADs suggests potential therapeutic applications. For instance, in conditions characterized by a loss of sodium channel function, such as Brugada syndrome, DMLB could potentially restore normal electrophysiological activity.[3][4] Its ability to increase the inward sodium current during the early phases of the action potential may help to counteract the electrical abnormalities seen in such inherited channelopathies.[3][4] Further research is warranted to explore the therapeutic utility of DMLB and similar compounds in cardiac diseases.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

Dimethyl Lithospermate B: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB), a minor component isolated from the roots of the traditional Asian medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a molecule of significant interest in cardiovascular research. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of dmLSB. It details the activity-guided fractionation process that led to its identification as a potent and selective voltage-gated sodium channel (Nav) agonist. This guide presents key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and Isolation

The discovery of this compound was the result of a systematic investigation into the electrophysiological effects of Salvia miltiorrhiza extract on cardiac myocytes. While the major component of the extract, lithospermate B (LSB), showed negligible effects, a minor constituent, identified as dmLSB, exhibited significant activity.[1]

Activity-Guided Fractionation

The isolation of dmLSB was achieved through a multi-step activity-guided fractionation process, as detailed in studies investigating its effects on cardiac action potential.[1] The general workflow for this process is outlined below.

Structure Elucidation

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound and its derivatives, compiled from various studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C38H34O16 | [2] |

| Molecular Weight | 746.67 g/mol | [2] |

| CAS Number | 875313-64-7 | [2] |

Table 2: Spectroscopic Data for a this compound Derivative

| Technique | Data | Reference |

| UV-Vis | λmax (H2O): 284.5 nm, 335 nm | [3] |

| Fluorescence | Excitation: 335 nm, Emission: 502 nm (in H2O) | [3] |

| 1H-NMR | Data for a dual-labeled probe is available in the cited literature. | [3] |

| 13C-NMR | Data for a dual-labeled probe is available in the cited literature. | [3] |

| Mass Spec. | MALDI-TOF and HRMS data for a dual-labeled probe is available in the cited literature. | [3] |

Synthesis

While the initial discovery of this compound was through isolation from a natural source, subsequent research has focused on the chemical synthesis of dmLSB and its analogs to enable further pharmacological studies. A detailed, step-by-step total synthesis of the parent dmLSB molecule is not yet widely published; however, the synthesis of a dual-labeled probe of dmLSB has been described, providing a foundational methodology.[3]

Experimental Protocol for Synthesis of a dmLSB Probe

The synthesis of a photochemical and fluorescent this compound probe involves a multi-step process. The general steps are outlined below, with detailed reagent and condition information available in the cited literature.[3]

-

Preparation of Key Intermediates: Synthesis of the core building blocks of the dmLSB structure.

-

Coupling Reactions: Stepwise coupling of the intermediates to assemble the full carbon skeleton.

-

Functional Group Manipulation: Introduction and modification of functional groups to yield the final probe molecule.

-

Purification: Purification of the final product using chromatographic techniques.

Mechanism of Action and Signaling Pathway

This compound has been identified as a selective agonist of voltage-gated sodium channels (Nav).[1][4] Its primary mechanism of action is the slowing of the inactivation kinetics of the sodium current (INa) in cardiac myocytes.[1][4] This leads to an increase in the duration of the action potential without inducing early after-depolarizations, a key advantage over other Na+ channel agonists that can be proarrhythmic.[1][4]

The specific binding site of dmLSB on the voltage-gated sodium channel has not yet been fully elucidated.

Historical Timeline of Key Research

-

2004: this compound is identified as the most active component from the root extract of Salvia miltiorrhiza responsible for increasing the action potential duration in isolated rat ventricular myocytes. It is characterized as a novel Na+ channel agonist that slows Na+ current inactivation.[1][4]

-

2011: A dual-labeled photochemical and fluorescent probe of this compound is designed and synthesized to aid in the identification of its cellular targets and for studying ligand-protein interactions.[3]

Conclusion and Future Directions

The discovery of this compound as a selective Nav channel agonist with a unique mechanism of action has opened new avenues for the development of novel antiarrhythmic agents. Its ability to prolong the action potential duration without inducing early after-depolarizations makes it a particularly promising candidate for further investigation. Future research should focus on the total synthesis of dmLSB to ensure a consistent and scalable supply for preclinical and clinical studies. Furthermore, elucidation of its precise binding site on the voltage-gated sodium channel and a deeper understanding of its structure-activity relationship will be crucial for the design of more potent and selective analogs. The continued exploration of the therapeutic potential of dmLSB holds promise for the management of cardiac arrhythmias and other channelopathies.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. Synthesis of a Dual-Labeled Probe of this compound with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Dimethyl Lithospermate B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (DMLB) is a phenolic compound isolated from the root of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for treating cardiovascular ailments. As a dimethyl ester derivative of lithospermate B, DMLB has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive summary of the preliminary in vitro studies on DMLB, focusing on its electrophysiological, antioxidant, and potential anti-inflammatory and anti-cancer properties. The information is presented to facilitate further research and drug development efforts.

Core Biological Activities and Quantitative Data

The primary in vitro biological activity of this compound that has been quantitatively characterized is its effect on cardiac sodium channels. Additionally, while direct quantitative data for other activities are limited, studies on the closely related compound, Magnesium lithospermate B (MLB), provide strong indications of potential antioxidant and anti-inflammatory effects.

| Biological Activity | Assay System | Key Parameter | Value | Reference |

| Electrophysiology | Isolated rat ventricular myocytes | EC50 for increasing the slow component of Na+ current | 20 µM | [1][2] |

| Isolated rat ventricular myocytes | Action Potential Duration (APD90) increase | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms at 20 µM | [1][2] | |

| Antioxidant Activity | Peroxynitrite scavenging assay | Dose-dependent inhibition of tyrosine nitration | Data not quantified with IC50 | [3] |

| Inhibition of bovine serum albumin nitration | Dose-dependent inhibition | Data not quantified with IC50 | [3] |

Detailed Experimental Protocols

Electrophysiological Analysis via Patch-Clamp

Objective: To characterize the effects of DMLB on voltage-gated ion channels in cardiomyocytes.

Cell Preparation:

-

Ventricular myocytes are isolated from the hearts of adult rats using enzymatic digestion.

Recording Configuration:

-

The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.[1]

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution.

Solutions:

-

Internal Solution (for K+ currents and Action Potentials): Contains (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 Na2-creatine phosphate, 0.1 Na2GTP, 10 EGTA, and 10 HEPES, adjusted to pH 7.3 with KOH.[1]

-

External Solution (Normal Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[1]

-

Low Na+ External Solution (for Na+ current recording): To improve voltage-clamp control, the external Na+ concentration is reduced.

Voltage-Clamp Protocol for Na+ Currents:

-

Cells are held at a holding potential of -100 mV.

-

Depolarizing pulses are applied to elicit Na+ currents. The specific voltage steps and durations are varied to study activation, inactivation, and recovery from inactivation.[1]

-

To study the effect of DMLB on the slow component of inactivation, a two-pulse protocol can be used.[1]

Current-Clamp Protocol for Action Potentials:

-

Cells are maintained at their resting membrane potential.

-

Action potentials are elicited by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses.

-

Changes in action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured before and after the application of DMLB.[1][2]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol):

Objective: To assess the free radical scavenging capacity of DMLB.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance of the solution decreases.

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

DMLB dissolved in a suitable solvent (e.g., methanol or DMSO).

-

A positive control (e.g., Ascorbic acid or Trolox).

Procedure:

-

Prepare a series of dilutions of DMLB.

-

In a 96-well plate, add a specific volume of each DMLB dilution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with DMLB.

-

The IC50 value (the concentration of DMLB required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of DMLB.

Nitric Oxide (NO) Scavenging Assay (General Protocol):

Objective: To evaluate the ability of DMLB to inhibit nitric oxide production in a cell-based assay, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of DMLB for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

-

The inhibitory effect of DMLB on NO production is calculated, and an IC50 value can be determined.

Cell Viability and Anti-proliferative Activity (MTT Assay - General Protocol)

Objective: To assess the cytotoxic or anti-proliferative effects of DMLB on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DMLB for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value, the concentration of DMLB that inhibits cell growth by 50%, can be calculated.

Signaling Pathways and Experimental Workflows

Based on studies of the related compound Magnesium Lithospermate B (MLB), DMLB is hypothesized to modulate key inflammatory signaling pathways.

Potential Anti-Inflammatory Signaling Pathway of DMLB

Caption: Hypothesized anti-inflammatory mechanism of DMLB via inhibition of MAPK and NF-κB pathways.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory effects of DMLB on macrophage cells.

DMLB's Effect on Cardiac Action Potential

Caption: Mechanism of DMLB-induced prolongation of cardiac action potential.

Conclusion and Future Directions

The preliminary in vitro data on this compound highlight its specific action as a sodium channel agonist in cardiac myocytes, suggesting its potential as a lead compound for cardiovascular drug discovery. While direct evidence for its antioxidant, anti-inflammatory, and anti-cancer activities is still emerging, the known properties of the related compound, Magnesium lithospermate B, provide a strong rationale for further investigation in these areas.

Future research should focus on:

-

Conducting comprehensive dose-response studies to determine the IC50 or EC50 values of DMLB in various anti-inflammatory and anti-cancer cell-based assays.

-

Elucidating the specific molecular targets and signaling pathways directly modulated by DMLB.

-

Performing a broader screen of its effects on other ion channels and cellular processes.

This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

- 1. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Lithospermate B as a Selective Na+ Channel Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB), a minor component isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a novel and selective agonist of voltage-gated sodium (Na+) channels. Unlike many other Na+ channel agonists that can be proarrhythmic, dmLSB exhibits a unique mechanism of action that prolongs the cardiac action potential without inducing early after-depolarizations (EADs). This technical guide provides a comprehensive overview of the electrophysiological properties, mechanism of action, experimental protocols for characterization, and potential therapeutic applications of dmLSB, with a focus on its effects on cardiac myocytes.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. While Na+ channel blockers are well-established therapeutics, including local anesthetics and antiarrhythmics, there is growing interest in the therapeutic potential of Na+ channel agonists, particularly as inotropic agents.[1][2] However, the clinical application of many Na+ channel agonists has been hampered by their arrhythmogenic potential.[3]

This compound (dmLSB) represents a promising alternative. It is the dimethyl ester form of lithospermate B (LSB), a major constituent of Salvia miltiorrhiza. Interestingly, LSB itself shows negligible electrophysiological effects on cardiac action potentials.[1][2] This guide delves into the unique properties of dmLSB that make it a compelling candidate for further investigation and drug development.

Mechanism of Action

The primary mechanism of action of dmLSB is the modulation of voltage-gated Na+ channel gating. Specifically, it slows the inactivation kinetics of the Na+ current (INa) by increasing the proportion of the slowly inactivating component.[1][2] This leads to an increased inward Na+ current during the early phases of the action potential.[4][5][6]

Crucially, dmLSB does not induce a persistent or late Na+ current, a common feature of other Na+ channel agonists that is associated with arrhythmogenicity.[1][2][3] Furthermore, dmLSB selectively affects Na+ currents, with no noticeable impact on potassium (K+) or calcium (Ca2+) currents in cardiac myocytes.[1][2]

The interaction of dmLSB with the Na+ channel also results in a positive shift in the voltage dependence of activation by approximately 5 mV, while having no effect on the steady-state inactivation curve.[1][2][3] This unique profile distinguishes it from other classes of Na+ channel agonists.[3] In the context of cardiac electrophysiology, the primary target is the Nav1.5 channel, the predominant subtype in the heart.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for the effects of this compound on cardiac myocytes.

| Parameter | Value | Cell Type | Reference |

| EC50 (for increasing the slow component of INa) | 20 µM | Rat ventricular myocytes | [1][2] |

| Action Potential Duration (APD90) | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM) | Rat ventricular myocytes | [1][2] |

| Voltage Dependence of Activation | Shifted by +5 mV | Rat ventricular myocytes | [1][2] |

| Voltage Dependence of Inactivation | No effect | Rat ventricular myocytes | [1][2] |

| Effect on K+ and Ca2+ Currents | No noticeable effect | Rat ventricular myocytes | [1][2] |

| Effect on Brugada Syndrome Model | Abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation (at 10 µM) | Canine arterially perfused right ventricular wedge | [4][6] |

Table 1: Electrophysiological Effects of this compound

Signaling Pathways and Experimental Workflows

Signaling Pathway of Na+ Channel Agonism in Cardiomyocytes

The activation of Nav1.5 channels by an agonist like dmLSB initiates a cascade of events that ultimately modulates cardiac contractility. The sustained Na+ influx during the early phase of the action potential alters the intracellular ionic balance, influencing the function of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). This, in turn, affects intracellular calcium dynamics, which is the direct trigger for myofilament contraction.

References

- 1. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Total Synthesis of (+)-Lithospermic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-Gated Sodium Channel β1/β1B Subunits Regulate Cardiac Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Total synthesis of (+)-lithospermic acid by asymmetric intramolecular alkylation via catalytic C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly convergent total synthesis of (+)-lithospermic acid via a late-stage intermolecular C-H olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Dimethyl Lithospermate B for Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific screenings of Dimethyl lithospermate B (DMLB), a derivative of a major active component found in Salvia miltiorrhiza (Danshen). This document collates key findings, experimental methodologies, and mechanistic insights to support further research and development of DMLB as a potential therapeutic agent.

Executive Summary

This compound (DMLB), also referred to as dmLSB, has emerged as a compound of interest primarily for its effects on cardiac electrophysiology. Initial studies have identified it as a novel sodium channel agonist. Beyond its cardiac applications, preliminary research also points towards its potential as an antioxidant. This guide will delve into the quantitative data from these initial studies, the detailed experimental protocols used, and the elucidated mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial screening of this compound.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| EC₅₀ | 20 µM | Isolated rat ventricular myocytes | Increase in the relative amplitude of the slow component of the fast Na+ current (I-Na) | [1][2] |

| Concentration for APD₉₀ Increase | 20 µM | Isolated rat ventricular myocytes | Increase in action potential duration at 90% repolarization from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | [1][2] |

| Effect on I-Na Activation | 5 mV shift to the depolarized direction | Isolated rat ventricular myocytes | Voltage dependence of activation | [1][2] |

| Effective Concentration in Brugada Syndrome Model | 10 µmol/L | Canine arterially perfused right ventricular wedge preparations | Restoration of the epicardial action potential dome and abolition of phase 2 reentry-induced arrhythmias | [3][4][5][6] |

| Parameter | Control Value | Value with DMLB (10 µmol/L) | Tissue Type | Condition | Reference |

| Epicardial Dispersion of Repolarization (EDR) | 12.9 ± 9.6 ms | 12.4 ± 18.1 ms | Canine right ventricular wedge | Brugada Syndrome Model | [3][4][6] |

| Transmural Dispersion of Repolarization (TDR) | 22.4 ± 8.1 ms | 24.4 ± 26.7 ms | Canine right ventricular wedge | Brugada Syndrome Model | [3][4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the key experimental protocols used in the cited studies.

Electrophysiological Analysis in Isolated Cardiomyocytes

Objective: To characterize the electrophysiological effects of DMLB on individual heart muscle cells.

Methodology:

-

Cell Isolation: Single ventricular myocytes were isolated from rat hearts.

-

Patch-Clamp Technique: Whole-cell patch-clamp recordings were performed at room temperature (23–25°C) to measure ionic currents and action potentials.[2]

-

Action Potential Measurement: Action potentials were elicited by current injections, and the action potential duration at 90% repolarization (APD₉₀) was measured before and after the application of DMLB.[1][2]

-

Ionic Current Analysis: Specific voltage-clamp protocols were used to isolate and measure sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) currents to determine the selectivity of DMLB's effects.[1][2]

-

Data Analysis: The effects of DMLB on current kinetics (activation, inactivation) and voltage dependence were analyzed. The half-maximal effective concentration (EC₅₀) was determined from dose-response curves.[1][2]

Canine Arterially Perfused Right Ventricular Wedge Preparation

Objective: To assess the anti-arrhythmic potential of DMLB in a more integrated ex vivo heart model that preserves the three-dimensional structure and transmural heterogeneity of the ventricular wall.

Methodology:

-

Preparation: A wedge of tissue from the canine right ventricle was dissected and arterially perfused.[3][4][6]

-

Brugada Syndrome Phenotype Induction: The arrhythmogenic substrate of Brugada syndrome was induced pharmacologically using agents like terfenadine or verapamil (to inhibit Na⁺ and Ca²⁺ currents) or pinacidil (to activate ATP-sensitive K⁺ current).[3][4][6]

-

Electrophysiological Recordings: Transmembrane action potentials were recorded simultaneously from epicardial and endocardial sites. A transmural electrocardiogram (ECG) was also recorded.[3][4]

-

DMLB Application: DMLB was added to the coronary perfusate to assess its effects on the induced arrhythmogenic phenotype.[3][4]

-

Endpoint Analysis: The primary endpoints were the restoration of the epicardial action potential dome, reduction in the dispersion of repolarization (epicardial and transmural), and the abolition of phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation.[3][4][6]

Antioxidant Activity Assessment

Objective: To evaluate the capacity of DMLB to scavenge reactive oxygen species.

Methodology:

-

Peroxynitrite Scavenging Assay: The ability of DMLB to scavenge peroxynitrite (ONOO⁻) was investigated. This involved measuring the decay of authentic ONOO⁻ in the presence of DMLB.

-

Inhibition of Tyrosine Nitration: The protective effect of DMLB against ONOO⁻-mediated nitration of tyrosine was assessed spectrophotometrically.[7]

-

Inhibition of Protein Nitration: The dose-dependent inhibition of ONOO⁻-mediated nitration of bovine serum albumin (BSA) by DMLB was quantified.[7]

-

Cellular Protection Assay: The cytoprotective effects of DMLB against ONOO⁻-induced cell damage were evaluated in a suitable cell line (e.g., endothelial cells).[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action identified for this compound is its effect on voltage-gated sodium channels.

Modulation of Sodium Channel Gating

DMLB acts as a Na⁺ channel agonist. Unlike Na⁺ channel blockers, which are used as local anesthetics and antiarrhythmics, DMLB enhances Na⁺ channel activity.[1][2] Its specific effects include:

-

Slowing of Inactivation: DMLB slows the inactivation kinetics of the fast Na⁺ current (I-Na) by increasing the proportion of the slowly inactivating component.[1][2]

-

No Induction of Persistent Current: Importantly, DMLB does not induce a persistent or late Na⁺ current. This is a critical distinction from other Na⁺ channel agonists that can be pro-arrhythmic due to the generation of early after-depolarizations (EADs). The absence of EADs with DMLB treatment suggests a safer therapeutic profile.[1][2]

-

Selective Action: DMLB selectively affects Na⁺ currents, with no noticeable effect on K⁺ or Ca²⁺ currents.[1][2]

Antioxidant Pathway

DMLB has demonstrated direct antioxidant properties by scavenging peroxynitrite, a potent reactive oxygen species.[7] This action helps to mitigate cellular damage caused by oxidative and nitrative stress.

Experimental Workflow for Cardiac Electrophysiology Screening

The initial screening of DMLB for its cardiac effects followed a logical progression from the molecular to the tissue level.

Therapeutic Potential and Future Directions

The initial screening of this compound has revealed a promising profile, particularly in the context of cardiac arrhythmias such as Brugada syndrome.[3][4] Its unique mechanism of slowing Na⁺ channel inactivation without inducing a persistent current suggests a potentially favorable safety profile compared to other Na⁺ channel agonists.[1][2] The observed antioxidant activity further broadens its potential therapeutic applications.[7]

Future research should focus on:

-

In vivo studies: To confirm the efficacy and safety of DMLB in animal models of cardiac arrhythmias and other relevant diseases.

-

Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of DMLB.

-

Structure-activity relationship (SAR) studies: To identify analogues with improved potency and selectivity.

-

Exploration of other therapeutic areas: Given its antioxidant properties, investigating its potential in neurodegenerative diseases, inflammatory conditions, and ischemia-reperfusion injury is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl Lithospermate B: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B, a derivative of lithospermic acid B found in Salvia miltiorrhiza, has garnered significant interest for its selective agonistic activity on voltage-gated sodium channels.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available stability data for this specific compound, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility and stability profiles, based on established scientific methodologies. Furthermore, this document includes visualizations of its proposed mechanism of action and a typical experimental workflow for its bioactivity assessment to aid researchers in their investigations.

Physicochemical Properties

This compound is a polyphenolic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 875313-64-7 | [3][4] |

| Molecular Formula | C₃₈H₃₄O₁₆ | [3] |

| Molecular Weight | 746.67 g/mol | [1][3] |

| Structure Type | Tannin | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The available data on the solubility of this compound is summarized below.

Quantitative Solubility Data

Quantitative solubility information for this compound is primarily available for dimethyl sulfoxide (DMSO). There is some discrepancy in the reported values, which may be due to differences in experimental conditions or the purity of the compound.

| Solvent | Temperature | Solubility | Reference |

| DMSO | Not Specified | 100 mg/mL (133.93 mM) | [5][6] |

| DMSO | 25°C | 10 mM | [1] |

Note: The significant difference in reported DMSO solubility warrants independent verification by the user.

Qualitative Solubility Data

Qualitative data indicates that this compound is soluble in a range of organic solvents and water.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Water | Soluble | [3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Stability Profile

As of the date of this document, there is a lack of specific, publicly available stability data for this compound, including its degradation kinetics and degradation products. However, studies on the related compound, lithospermic acid B, suggest that the ester bond and the benzofuran ring may be susceptible to degradation.

To address this gap, a comprehensive forced degradation study is recommended. The following section outlines a general protocol for conducting such a study.

Recommended Experimental Protocol for Forced Degradation Studies

This protocol is designed to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

Expose the solutions (and solid for thermal stress) to the stress conditions outlined above. A control sample should be stored under normal conditions (e.g., 4°C, protected from light).

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

-

Analyze the stressed samples and the control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and any degradation products.

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are representative of the degradation pathways without being overly complex due to secondary degradation.[7][8]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time.

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.

General Method Development Strategy:

-

Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection: A gradient elution is typically required. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing peak purity.

-

Method Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation of all peaks, with a particular focus on the resolution between the parent peak and the closest eluting impurity/degradant peak.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Experimental Workflow Visualizations

Proposed Mechanism of Action on Voltage-Gated Sodium Channels

This compound acts as a selective agonist of voltage-gated sodium channels (VGSCs).[1][2] It slows the inactivation of the sodium current (INa), leading to an increased inward current during the early phases of the action potential.[2][5] This is in contrast to VGSC blockers, which inhibit the sodium current.

Caption: this compound's effect on voltage-gated sodium channels.

Experimental Workflow for Bioactivity Assessment (Patch-Clamp Electrophysiology)

The electrophysiological effects of this compound on ion channels are typically investigated using the patch-clamp technique.[2] This workflow outlines the key steps in such an experiment.

Caption: A typical workflow for a patch-clamp experiment.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

-

Solid Form: Store at -20°C for long-term stability.[3]

-

Stock Solutions: Prepare fresh or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]

Conclusion

This compound is a promising pharmacological agent with a specific mechanism of action on voltage-gated sodium channels. While its solubility in DMSO is documented, further quantitative studies in aqueous and other organic solvents are warranted. The most significant knowledge gap is the lack of a comprehensive stability profile for this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the solubility and stability of this compound, thereby facilitating its further development as a potential therapeutic agent.

References

- 1. abmole.com [abmole.com]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Description|this compound [sinophytochem.com]

- 4. This compound supplier | CAS No :875313-64-7 | AOBIOUS [aobious.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to Basic Science Investigations of Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB) is a naturally derived small molecule that has garnered significant interest for its unique electrophysiological properties. Primarily identified as a selective voltage-gated sodium channel (Nav) agonist, DMLB exhibits a distinct mechanism of action by slowing the inactivation kinetics of the sodium current (INa). This activity leads to a prolongation of the cardiac action potential duration (APD), a characteristic that has prompted investigations into its therapeutic potential, particularly in the context of cardiac arrhythmias such as Brugada syndrome. This technical guide provides a comprehensive overview of the fundamental scientific investigations into DMLB, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. Furthermore, this guide presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of DMLB's pharmacological profile.

Introduction

This compound is a derivative of lithospermate B, a major constituent of Salvia miltiorrhiza (Danshen), a traditional Chinese herb. While lithospermate B itself shows negligible electrophysiological effects, its dimethyl ester form, DMLB, is a potent modulator of cardiac sodium channels[1]. The primary focus of basic science research on DMLB has been its action as a novel Na+ channel agonist[2][3]. Unlike typical Na+ channel blockers used as antiarrhythmics, DMLB enhances the inward sodium current during the early phases of the action potential by delaying channel inactivation[1][3]. This unique profile suggests its potential as a therapeutic agent for conditions characterized by reduced sodium channel function, such as Brugada syndrome[4][5]. This guide will delve into the core scientific findings related to DMLB, providing the necessary technical details for researchers and drug development professionals.

Mechanism of Action: Sodium Channel Modulation

The principal mechanism of action of this compound is the modulation of voltage-gated sodium channels, specifically by slowing the inactivation process.

Electrophysiological Effects on Sodium Current (INa)

In isolated rat ventricular myocytes, DMLB has been shown to selectively affect the sodium current without noticeable effects on potassium (K+) or calcium (Ca2+) currents[1][2]. The key observations are:

-

Slowing of Inactivation: DMLB increases the proportion of the slowly inactivating component of the sodium current without inducing a persistent late sodium current[1][2]. This is a crucial distinction from other Na+ channel agonists that can be pro-arrhythmic due to the induction of a persistent inward current.

-

Dose-Dependent Effect: The relative amplitude of the slow component of INa is increased by DMLB in a dose-dependent manner[1][2].

-

Shift in Activation: DMLB causes a slight depolarizing shift (approximately 5 mV) in the voltage dependence of activation, while the voltage dependence of inactivation remains unaffected[1][2].

Impact on Cardiac Action Potential

The slowing of INa inactivation by DMLB directly translates to changes in the cardiac action potential:

-

Prolongation of Action Potential Duration (APD): DMLB significantly prolongs the APD, particularly the plateau phase[1][2].

-

Absence of Early Afterdepolarizations (EADs): Despite the prolonged APD, DMLB does not induce EADs, which are a common pro-arrhythmic side effect of other APD-prolonging agents[1][2]. This favorable safety profile is likely due to the absence of a persistent late sodium current.

Quantitative Data Summary

The following tables summarize the key quantitative findings from basic science investigations of this compound.

Table 1: Electrophysiological Effects of this compound on Sodium Current

| Parameter | Value | Cell Type | Reference |

| EC50 (Slow INa Component) | 20 µM | Rat Ventricular Myocytes | [1][2] |

| Shift in Voltage Dependence of Activation | +5 mV (depolarizing) | Rat Ventricular Myocytes | [1][2] |

| Effect on Voltage Dependence of Inactivation | No significant effect | Rat Ventricular Myocytes | [1][2] |

Table 2: Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Condition | Value | Cell/Tissue Type | Reference |

| Action Potential Duration (APD90) | Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |

| 20 µM DMLB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] | |

| Epicardial Dispersion of Repolarization (EDR) | Brugada Model (Terfenadine/Verapamil/Pinacidil) | 107.0 ± 54.8 ms | Canine Right Ventricular Wedge | [4][5] |

| + 10 µM DMLB | 12.4 ± 18.1 ms | Canine Right Ventricular Wedge | [4][5] | |

| Transmural Dispersion of Repolarization (TDR) | Brugada Model (Terfenadine/Verapamil/Pinacidil) | 82.2 ± 37.4 ms | Canine Right Ventricular Wedge | [4][5] |

| + 10 µM DMLB | 24.4 ± 26.7 ms | Canine Right Ventricular Wedge | [4][5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary established signaling pathway for DMLB involves its direct interaction with and modulation of the voltage-gated sodium channel.

Potential for Other Signaling Pathways: A Link to Magnesium Lithospermate B

While the direct effects of DMLB on other signaling pathways have not been extensively studied, research on the related compound, Magnesium Lithospermate B (MLB), has demonstrated an inhibitory effect on the TAB1-p38 apoptosis signaling pathway in cardiomyocytes[6][7]. This pathway is implicated in ischemia-induced cell death. Given the structural similarity, it is plausible that DMLB may also interact with this or other intracellular signaling cascades. However, this remains an area for future investigation.

Experimental Workflow: Patch-Clamp Electrophysiology

The following diagram illustrates a typical workflow for investigating the effects of DMLB on sodium currents using the whole-cell patch-clamp technique.

Experimental Protocols

Whole-Cell Patch-Clamp for INa Measurement in Ventricular Myocytes

This protocol is a representative methodology based on published studies[1][2].

1. Cell Isolation:

- Ventricular myocytes are enzymatically isolated from the hearts of adult rats (e.g., Sprague-Dawley).

- The heart is cannulated via the aorta and retrogradely perfused with a Ca2+-free buffer, followed by an enzyme solution (e.g., collagenase and protease) to digest the extracellular matrix.

- The digested ventricular tissue is minced and gently agitated to release individual myocytes.

2. Solutions:

- External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. For INa isolation, Na+ can be reduced (e.g., to 20 mM) and replaced with a non-permeant cation (e.g., N-methyl-D-glucamine), and Ca2+ and K+ channel blockers (e.g., CdCl2 and CsCl) can be added.

- Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

- Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

- Borosilicate glass pipettes (resistance 1-3 MΩ when filled with internal solution) are used.

- After forming a gigaohm seal, the cell membrane is ruptured to achieve the whole-cell configuration.

- Membrane currents are recorded using a patch-clamp amplifier. Series resistance is compensated to minimize voltage errors.

4. Voltage-Clamp Protocol for INa Kinetics:

- Holding Potential: -100 mV to ensure availability of Na+ channels.

- Test Pulses: Depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50-100 ms to elicit INa.

- Inactivation Protocol: A two-pulse protocol is used. A conditioning prepulse of varying voltage is applied for a set duration (e.g., 500 ms) to inactivate a fraction of the channels, followed by a test pulse to a fixed voltage (e.g., -20 mV) to measure the remaining available current.

5. Data Analysis: